molecular formula C24H31N3O2 B249138 1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine

Cat. No.: B249138
M. Wt: 393.5 g/mol
InChI Key: WNIKHMMTZLLSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine is a complex organic compound that features a piperazine and piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate
  • N′-(1-benzylpiperidin-4-yl)acetohydrazide
  • 1-(1-benzyl-piperidin-4-yl)-piperazine

Uniqueness

1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C24H31N3O2/c28-24(20-29-23-9-5-2-6-10-23)27-17-15-26(16-18-27)22-11-13-25(14-12-22)19-21-7-3-1-4-8-21/h1-10,22H,11-20H2

InChI Key

WNIKHMMTZLLSKH-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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